molecular formula C14H19N5O5 B3053309 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine CAS No. 52940-48-4

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Cat. No.: B3053309
CAS No.: 52940-48-4
M. Wt: 337.33 g/mol
InChI Key: BTFFXIPHHREHCW-UHFFFAOYSA-N
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Description

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a purine nucleoside derivative characterized by a morpholino substituent at the 6-position of the purine ring and a β-D-ribofuranosyl group at the 9-position. Its molecular formula is C₁₄H₂₀N₄O₆, with a molecular weight of 340.33 g/mol . The compound is notable for its potent antiviral activity, specifically targeting RNA viruses such as influenza and hepatitis C by interfering with viral replication through enzyme inhibition . Synonyms include 6-(4-Morpholino)purine riboside and (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-morpholino-9H-purin-9-yl)tetrahydrofuran-3,4-diol .

Structurally, the morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) introduces steric bulk and hydrogen-bonding capacity, which may enhance target specificity compared to smaller substituents like halogens or methyl groups. The β-D-ribofuranosyl moiety is critical for mimicking natural nucleosides, enabling interaction with viral polymerases or helicases .

Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFFXIPHHREHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325756
Record name NSC517193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52940-48-4
Record name NSC517193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC517193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, also known as a modified purine nucleoside, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₉N₅O₅
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 52940-48-4

The compound exhibits significant interactions with various biological targets, particularly enzymes involved in nucleotide metabolism. Research indicates that it acts as a substrate for adenosine deaminase and adenosine kinase, which are critical in purine metabolism. In cellular studies, the compound has shown to be converted into active metabolites that influence cellular functions.

Biological Activities

  • Antimycobacterial Activity :
    • Recent studies have demonstrated that derivatives of this compound possess promising antimycobacterial properties against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.16 to 0.625 μM, indicating potent activity against resistant strains .
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects in various cancer cell lines. In L1210 cells, it was found that the cytotoxicity was potentiated by inhibiting adenosine deaminase, leading to increased intracellular concentrations of its phosphates . This suggests a potential therapeutic application in oncology.
  • Vasodilatory Effects :
    • As an adenosine analog, it has been observed to act as a smooth muscle vasodilator, contributing to its potential use in cardiovascular therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialMIC against MDR-TB: 0.16 - 0.625 μM
CytotoxicityIncreased potency with coformycin
VasodilationSmooth muscle relaxation

Research Insights

  • A study focused on the synthesis and characterization of related purine derivatives emphasized the importance of structural modifications in enhancing biological activity. This research highlighted the role of specific functional groups in optimizing interactions with biological targets .
  • Another investigation into the metabolic pathways revealed that modifications at the ribofuranosyl position could significantly affect the compound's pharmacokinetic properties and overall efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Purine Derivatives

Compound Name 6-Position Substituent Ribofuranosyl Modification Molecular Formula Key Biological Activity Source
6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Morpholino β-D-ribofuranosyl C₁₄H₂₀N₄O₆ Antiviral (RNA viruses)
6-Chloro-9-(tri-O-acetyl-β-D-ribofuranosyl)-9H-purine Chloro 2',3',5'-tri-O-acetylated C₁₆H₁₇ClN₄O₇ Synthetic intermediate
6-Chloro-9-β-D-ribofuranosylpurine Chloro Unmodified β-D-ribofuranosyl C₁₀H₁₁ClN₄O₄ Antiviral/antitumor potential
6-Methylpurine-2'-deoxyriboside (MDR) Methyl 2'-deoxyribofuranosyl C₁₁H₁₄N₄O₃ Cytostatic agent
9-(4-Methoxyphenylmethyl)-6-(2-furyl)purine 2-Furyl Benzyl-4-methoxyphenyl C₁₈H₁₆N₄O₂ Anti-TB (MIC: 0.39 μg/mL)

Key Observations:

  • Substituent Effects: The morpholino group’s size and polarity contrast with smaller, lipophilic groups like chloro or methyl. This likely enhances solubility and target binding compared to chloro derivatives .
  • Biological Activity: While 6-morpholino exhibits antiviral activity, 6-chloro derivatives are often intermediates for antitumor agents (e.g., cladribine analogs) . The 2-furyl substituent in anti-TB compounds highlights substituent-dependent target specificity .

Pharmacokinetic and Toxicity Considerations

  • Toxicity: 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine’s toxicity profile is unspecified in the evidence, whereas 6-(2-furyl)purines show low mammalian cell toxicity .
  • Metabolic Stability: The acetylated ribose in improves lipophilicity for membrane penetration, whereas morpholino’s polarity may enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

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